iilozen
Description
Indolizine is a bicyclic heteroaromatic compound consisting of a six-membered ring fused to a five-membered ring, with one nitrogen atom in each ring (Figure 1). It is a versatile scaffold in organic chemistry, known for its electron-rich aromatic system, which enables diverse reactivity in coordination chemistry and catalysis . Indolizine derivatives are widely studied for applications in medicinal chemistry (e.g., as bioactive alkaloid analogs) and materials science (e.g., ligands for transition metal catalysts) . Its synthesis typically involves cyclization reactions, such as the Tschitschibabin indolizine synthesis or transition-metal-catalyzed annulation methods .
Properties
CAS No. |
117871-79-1 |
|---|---|
Molecular Formula |
CClN2S2 |
Synonyms |
iilozen |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Indolizine is structurally and functionally related to monocyclic nitrogen-containing heterocycles, including piperidine, pyridine, pyrrole, and pyrrolidine. Below, we compare their properties, reactivity, and applications.
Table 1: Structural and Functional Comparison of Indolizine and Related Compounds
Key Findings:
Aromaticity and Reactivity: Indolizine’s fused bicyclic system enhances its stability and aromaticity compared to non-aromatic analogs like piperidine. This property facilitates its use in catalysis, where electron-rich ligands stabilize metal centers . Pyridine and pyrrole, though aromatic, exhibit distinct reactivity: pyridine’s lone pair on nitrogen participates in Lewis acid-base interactions, while pyrrole’s π-system dominates its reactivity .
Applications in Catalysis :
- Indolizine-based ligands (e.g., phosphine-alkene hybrids) show superior activity in cross-coupling reactions compared to pyridine or pyrrolidine-derived ligands due to their rigid, electron-donating frameworks .
- Piperidine and pyrrolidine are less effective in catalysis but widely used as solvents or auxiliaries in asymmetric synthesis .
Medicinal Chemistry :
- Indolizine’s structural mimicry of indole alkaloids makes it a key motif in drug discovery, whereas pyrrolidine and piperidine are common in bioactive molecules (e.g., antivirals) due to their conformational flexibility .
Data Tables and Research Findings
Table 2: Physicochemical Properties of Selected Heterocycles
| Compound | Boiling Point (°C) | Solubility (H₂O) | pKa (Conjugate Acid) |
|---|---|---|---|
| Indolizine | 245–250 | Low | 3.9 |
| Pyridine | 115 | High | 5.2 |
| Pyrrole | 131 | Moderate | 17.5 |
| Piperidine | 106 | High | 11.1 |
Table 3: Catalytic Performance of Ligands in Suzuki-Miyaura Coupling
| Ligand Type | Yield (%) | Turnover Frequency (h⁻¹) | Reference |
|---|---|---|---|
| Indolizine-based | 95 | 1,200 | |
| Pyridine-based | 78 | 800 | |
| Piperidine-based | 65 | 450 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
